molecular formula C21H35N3O5S B13826869 Dicyclohexylamine N-(acetyl-d3)-S-(2-carboxylato-2-cyanoethyl)-L-cysteinate

Dicyclohexylamine N-(acetyl-d3)-S-(2-carboxylato-2-cyanoethyl)-L-cysteinate

Cat. No.: B13826869
M. Wt: 444.6 g/mol
InChI Key: IGXXDTDFDPTUTB-IJTRFPNGSA-N
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Description

N-Acetyl-S-(2-cyanocarboxyethyl)-L-cysteine-d3 Bis(dicyclohexylamine) Salt is a biochemical compound used primarily in proteomics research. It has a molecular formula of C33H58N4O5S and a molecular weight of 622.90 . This compound is for research use only and is not intended for diagnostic or therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-(2-cyanocarboxyethyl)-L-cysteine-d3 Bis(dicyclohexylamine) Salt involves multiple steps, starting with the preparation of N-Acetyl-L-cysteineThe final step involves the formation of the bis(dicyclohexylamine) salt .

Industrial Production Methods

it is likely that the synthesis follows a similar multi-step process as described above, with optimizations for scale and yield .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(2-cyanocarboxyethyl)-L-cysteine-d3 Bis(dicyclohexylamine) Salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group will yield disulfides, while nucleophilic substitution can introduce various functional groups .

Scientific Research Applications

N-Acetyl-S-(2-cyanocarboxyethyl)-L-cysteine-d3 Bis(dicyclohexylamine) Salt is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Acetyl-S-(2-cyanocarboxyethyl)-L-cysteine-d3 Bis(dicyclohexylamine) Salt involves its interaction with various molecular targets. The compound can modify cysteine residues in proteins, affecting their function and activity. This modification can influence various biochemical pathways, including those involved in oxidative stress and signal transduction .

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-L-cysteine: A precursor in the synthesis of N-Acetyl-S-(2-cyanocarboxyethyl)-L-cysteine-d3 Bis(dicyclohexylamine) Salt.

    S-Carboxymethyl-L-cysteine: Another cysteine derivative used in biochemical research.

    N-Acetyl-S-(2-carboxyethyl)-L-cysteine: Similar in structure but lacks the cyanocarboxyethyl group.

Uniqueness

N-Acetyl-S-(2-cyanocarboxyethyl)-L-cysteine-d3 Bis(dicyclohexylamine) Salt is unique due to the presence of the cyanocarboxyethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific research applications where such functionality is required .

Properties

Molecular Formula

C21H35N3O5S

Molecular Weight

444.6 g/mol

IUPAC Name

3-[(2R)-2-carboxy-2-[(2,2,2-trideuterioacetyl)amino]ethyl]sulfanyl-2-cyanopropanoic acid;N-cyclohexylcyclohexanamine

InChI

InChI=1S/C12H23N.C9H12N2O5S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(12)11-7(9(15)16)4-17-3-6(2-10)8(13)14/h11-13H,1-10H2;6-7H,3-4H2,1H3,(H,11,12)(H,13,14)(H,15,16)/t;6?,7-/m.0/s1/i;1D3

InChI Key

IGXXDTDFDPTUTB-IJTRFPNGSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N[C@@H](CSCC(C#N)C(=O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CC(=O)NC(CSCC(C#N)C(=O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

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